5-(4-bromophenyl)-6-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-BROMOPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes bromophenyl and hydroxyphenyl groups attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate bromophenyl and hydroxyphenyl precursors with a pyrrolopyrimidine scaffold under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions include quinone derivatives, phenyl derivatives, and various substituted pyrrolopyrimidines, depending on the specific reaction and conditions used.
Scientific Research Applications
5-(4-BROMOPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and chemical processes due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar pyrimidine core and are known for their wide range of applications in medicinal chemistry.
Pyrrolo[2,3-b]pyridines: These derivatives are also studied for their biological activity and potential therapeutic uses.
Uniqueness
5-(4-BROMOPHENYL)-6-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of bromophenyl and hydroxyphenyl groups, along with the pyrrolopyrimidine core, makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H16BrN3O3 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-6-(4-hydroxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16BrN3O3/c1-22-16-11-24(14-7-9-15(25)10-8-14)18(12-3-5-13(21)6-4-12)17(16)19(26)23(2)20(22)27/h3-11,25H,1-2H3 |
InChI Key |
JNAXPRNCIPVNCD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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